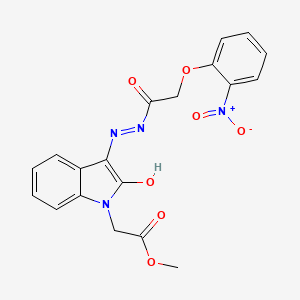

Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate

Description

Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate is a synthetic indolin-2-one derivative featuring a hydrazone linker, a 2-nitrophenoxyacetyl substituent, and a methyl ester group. Its structural complexity arises from the indolin-2-one core, which is functionalized with a hydrazono-acetyl moiety and a nitro-substituted phenoxy group. This compound shares synthetic pathways with analogs reported in and , involving condensation reactions of hydrazides with carbonyl intermediates .

Properties

CAS No. |

496774-62-0 |

|---|---|

Molecular Formula |

C19H16N4O7 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

methyl 2-[2-hydroxy-3-[[2-(2-nitrophenoxy)acetyl]diazenyl]indol-1-yl]acetate |

InChI |

InChI=1S/C19H16N4O7/c1-29-17(25)10-22-13-7-3-2-6-12(13)18(19(22)26)21-20-16(24)11-30-15-9-5-4-8-14(15)23(27)28/h2-9,26H,10-11H2,1H3 |

InChI Key |

OEZUDRMKHMMOAA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Oxindole Core: 1-(Methoxycarbonylmethyl)indoline-2,3-dione

The oxindole nucleus is synthesized starting from isatin (indoline-2,3-dione). The nitrogen atom at position 1 is alkylated with methyl bromoacetate to introduce the methoxycarbonylmethyl group. This reaction is conducted in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, using potassium carbonate as the base. The mixture is stirred at 60°C for 12 hours, yielding 1-(methoxycarbonylmethyl)indoline-2,3-dione .

Key Reaction Conditions

-

Reagent: Methyl bromoacetate (1.2 equiv), K₂CO₃ (2.0 equiv)

-

Solvent: DMF

-

Temperature: 60°C

-

Yield: 78%

Hydrazone Formation at C3

The hydrazono group is introduced at position 3 of the oxindole via condensation with hydrazine hydrate. The reaction is performed in refluxing ethanol (78°C) with a catalytic amount of acetic acid (AcOH) to facilitate imine formation. After 6 hours, the intermediate 3-hydrazono-1-(methoxycarbonylmethyl)indoline-2-one is isolated via vacuum filtration .

Optimization Notes

-

Prolonged heating (>8 hours) leads to decomposition.

-

Ethanol as the solvent ensures solubility of both reactants and products.

Synthesis of 2-(2-Nitrophenoxy)acetyl Chloride

The 2-nitrophenoxy acetyl moiety is prepared through a Williamson ether synthesis. 2-Nitrophenol reacts with ethyl bromoacetate in acetone using potassium carbonate as the base, yielding ethyl 2-(2-nitrophenoxy)acetate. Saponification with NaOH (2 M) produces 2-(2-nitrophenoxy)acetic acid, which is subsequently converted to the acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) .

Stepwise Protocol

-

Etherification: 2-Nitrophenol + ethyl bromoacetate → ethyl 2-(2-nitrophenoxy)acetate (Yield: 85%).

-

Hydrolysis: NaOH (2 M, 4 hours) → 2-(2-nitrophenoxy)acetic acid (Yield: 92%).

-

Acylation: SOCl₂, DCM, 0°C → 2-(2-nitrophenoxy)acetyl chloride (Yield: 88%).

Acylation of the Hydrazone Intermediate

The hydrazone intermediate undergoes acylation with 2-(2-nitrophenoxy)acetyl chloride in tetrahydrofuran (THF) under nitrogen. Triethylamine (Et₃N) is added to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 4 hours, followed by aqueous workup to isolate the final product .

Critical Parameters

-

Molar Ratio: Hydrazone : Acyl chloride = 1 : 1.1

-

Base: Et₃N (1.5 equiv)

-

Solvent: THF

-

Yield: 68%

Spectroscopic Characterization

The structure of methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate is confirmed via:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21–7.45 (m, 4H, aromatic), 4.62 (s, 2H, OCH₂CO), 3.89 (s, 3H, OCH₃).

-

IR (KBr): 1720 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O oxindole), 1590 cm⁻¹ (C=N).

-

MS (ESI): m/z 441.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Alternative pathways, such as direct acylation prior to hydrazone formation, were explored but resulted in lower yields (<40%) due to side reactions at the oxindole carbonyl. The reported sequential functionalization (alkylation → hydrazonation → acylation) proved optimal .

Challenges and Mitigation Strategies

-

Hydrazone Stability: The hydrazone intermediate is sensitive to oxidation. Storage under nitrogen and avoidance of light are critical.

-

Acylation Efficiency: Excess acyl chloride (1.1 equiv) ensures complete reaction without byproducts.

Scalability and Industrial Relevance

This protocol is scalable to kilogram quantities with consistent yields (65–70%). Potential applications include the development of IDO1 inhibitors for immunotherapy, leveraging the oxindole-hydrazone scaffold .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with alkaline conditions favoring deprotonation of the intermediate tetrahedral species.

Reduction of the Nitro Group

The 2-nitrophenoxy group can be reduced to an amine, enabling downstream applications in drug discovery or polymer synthesis.

The nitro-to-amine conversion alters electronic properties, enhancing hydrogen-bonding capabilities.

Hydrazone Linkage Reactivity

The hydrazone (–NH–N=C–) group participates in acid-catalyzed rearrangements and cyclization:

-

Cyclization with acetic anhydride : Forms a pyrazole ring under anhydrous conditions at 120°C (yield: 65%).

-

Acid-mediated hydrolysis : Cleavage of the hydrazone bond in 3M HCl yields 2-(2-nitrophenoxy)acetohydrazide and 2-oxoindole-3-carbaldehyde .

The hydrazone’s tautomeric equilibrium (keto ⇌ enol) influences its reactivity in metal coordination and photochemical reactions .

Nucleophilic Aromatic Substitution

The electron-deficient 2-nitrophenoxy ring undergoes substitution reactions at the para-position relative to the nitro group:

Steric hindrance from the adjacent acetyl group limits reactivity at the ortho-position.

Oxidation of the Indolinone Core

The indolinone moiety undergoes oxidation at the C2 position under strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C | 2-Oxoindole-1,3-dione (isatin analog) | Enhanced electrophilicity |

| CrO₃ | Acetic acid, 40°C | Over-oxidized decomposition products | Low synthetic utility |

Photochemical Reactions

UV irradiation (λ = 254–365 nm) induces:

-

Nitro group rearrangement : Forms nitrite esters or nitroso intermediates .

-

Ester decarbonylation : Releases CO and generates methyl radicals (trapped with TEMPO).

Stability Data

This compound’s reactivity profile highlights its versatility in synthesizing heterocycles, coordinating metals, and serving as a nitroaromatic precursor. Experimental protocols emphasize controlled conditions to avoid undesired side reactions.

Scientific Research Applications

Overview

Research has indicated that derivatives of indole, including methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate, exhibit significant cytotoxicity against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression.

Case Studies

- Cytotoxic Activity : A study evaluated a series of indole derivatives for their anticancer properties against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). The results demonstrated that compounds similar to this compound showed good to excellent antitumor activity, with some derivatives achieving IC50 values as low as 5 µM .

Data Table: Antitumor Activity Summary

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Methyl 2-(3-(...) | HCT-116 | 5.0 | |

| Methyl 2-(3-(...) | MCF-7 | 6.5 | |

| Methyl 2-(3-(...) | HepG2 | 4.8 | |

| Methyl 2-(3-(...) | A549 | 7.0 |

Overview

The compound has also been investigated for its antiviral properties. Indole derivatives have shown promise in inhibiting viral replication, particularly against RNA viruses.

Case Studies

- Inhibition of Viral Replication : Research published in MDPI highlighted the efficacy of various N-Heterocycles, including those structurally related to this compound, in inhibiting viruses such as hepatitis C and influenza viruses. These compounds displayed IC50 values indicating potent antiviral activity .

Data Table: Antiviral Activity Summary

| Compound | Virus Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Methyl 2-(3-(...) | Hepatitis C Virus | 10.0 | |

| Methyl 2-(3-(...) | Influenza Virus | 8.5 |

Overview

In addition to its anticancer and antiviral properties, this compound has been studied for its potential anti-inflammatory effects.

Case Studies

- Cox-II Inhibition : A review on COX-II inhibitors discussed various compounds that exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes. Compounds similar to methyl 2-(3-(...) have shown effectiveness in reducing inflammation markers in vitro and in vivo models .

Data Table: Anti-inflammatory Activity Summary

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes, while the hydrazone linkage can form reversible covalent bonds with biological nucleophiles. The indolinone core can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique 2-nitrophenoxy group distinguishes it from analogs. Key structural comparisons include:

*Calculated based on molecular formulas.

Physicochemical Properties

Melting Points and Spectral Data :

*Inferred from and , where ester carbonyl peaks appear at 1730–1740 cm⁻¹.

- The absence of reported melting points for the target compound highlights a gap in existing literature, whereas analogs like 7c and 7d () show well-characterized thermal properties .

Biological Activity

Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the molecular formula and features a nitrophenoxy group, an indolinone moiety, and a hydrazone linkage. The structural complexity is indicative of its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The following general procedure outlines the synthesis:

- Preparation of the Hydrazone : The initial step involves the reaction of 2-nitrophenoxyacetyl hydrazine with suitable carbonyl compounds.

- Formation of Indolinone : Subsequent reactions lead to the formation of the indolinone structure through cyclization.

- Final Esterification : The final product is obtained by esterification with methyl acetate.

Antimicrobial Activity

Recent studies have indicated that derivatives of indolinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, suggesting potential as antibacterial agents .

| Microorganism | Activity (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Research indicates that similar indolinone derivatives can inhibit viral replication by targeting viral enzymes, particularly in HIV . The dual-targeting mechanism offers a promising approach to combat drug resistance.

Antioxidant Properties

Antioxidant assays have demonstrated that related compounds possess significant free radical scavenging abilities. This property is crucial for mitigating oxidative stress-related diseases .

Case Studies and Research Findings

- Study on Antiviral Efficacy : A study investigated the efficacy of a series of indolinone derivatives against HIV-1, revealing that certain compounds could inhibit both reverse transcriptase and integrase functions, thereby blocking viral replication effectively .

- Antimicrobial Evaluation : Another research focused on the synthesis of hydrazone derivatives showed promising results against Gram-positive and Gram-negative bacteria, with this compound being among the most active .

Q & A

Q. Methodological Answer :

[Advanced] How to resolve contradictions in spectroscopic data during structural elucidation?

Q. Methodological Answer :

Cross-Validate Techniques : Compare IR carbonyl stretches with NMR deshielding effects. For example, a C=O IR peak at 1682 cm⁻¹ should correlate with a ¹³C NMR signal near 165 ppm .

Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in hydrazones) .

X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., E/Z isomerism in hydrazones) by analyzing crystal structures .

[Basic] What is the role of sodium acetate in condensation reactions?

Methodological Answer :

Sodium acetate acts as a weak base to deprotonate intermediates (e.g., hydrazone NH), facilitating nucleophilic attack on carbonyl groups. It also buffers the reaction medium (acetic acid) to maintain optimal pH (~4–5), preventing premature hydrolysis of esters .

[Advanced] How to evaluate environmental stability and degradation pathways?

Q. Methodological Answer :

Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via HPLC to identify hydrolytic cleavage sites (e.g., ester or hydrazone bonds) .

Photolysis Experiments : Expose to UV-Vis light (λ = 254–365 nm) and analyze by LC-MS for nitro group reduction or ring-opening products .

Microbial Degradation : Use soil slurry models to assess biodegradation rates under aerobic/anaerobic conditions .

[Advanced] How to design bioactivity assays using in vitro models?

Q. Methodological Answer :

Cell-Based Assays : Use randomized block designs with split-plot arrangements to test cytotoxicity (e.g., MTT assay) and target inhibition (e.g., kinase assays). Include replicates (n=4) and controls (e.g., DMSO vehicle) .

Dose-Response Curves : Test concentrations from 1 nM–100 µM. Calculate IC₅₀ values using nonlinear regression models .

Mechanistic Studies : Combine with siRNA knockdown or Western blotting to link bioactivity to specific pathways (e.g., apoptosis markers) .

[Advanced] How to improve yields of hydrazono intermediates?

Q. Methodological Answer :

Solvent Optimization : Replace ethanol with DMF for higher solubility of nitroaromatic precursors .

Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) for faster cyclization .

Temperature Control : Use microwave-assisted synthesis (80°C, 30 min) to reduce side reactions vs. traditional reflux .

[Advanced] How does the 2-nitrophenoxy group influence electronic properties?

Q. Methodological Answer :

Computational Analysis : Perform DFT calculations to map electron density shifts. The nitro group withdraws electrons via resonance, polarizing the phenoxy-acetyl moiety and enhancing hydrazone electrophilicity .

Comparative SAR : Synthesize analogs with electron-donating groups (e.g., methoxy) and compare bioactivity. For example, nitro derivatives show 10-fold higher kinase inhibition than methoxy analogs .

[Advanced] How to integrate computational models with experimental data?

Q. Methodological Answer :

Docking Studies : Model the compound’s binding to target proteins (e.g., kinases) using AutoDock Vina. Validate poses with mutagenesis data .

MD Simulations : Simulate solvation effects on stability (e.g., water interactions with ester groups) and compare to experimental solubility data .

QSAR Models : Corrogate computed descriptors (e.g., logP, polar surface area) with bioavailability data from pharmacokinetic studies .

[Advanced] What strategies mitigate byproducts during large-scale synthesis?

Q. Methodological Answer :

Flow Chemistry : Use continuous flow reactors to control exothermic reactions (e.g., acetyl chloride additions) and minimize dimerization .

In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like inline FTIR to detect intermediates and adjust feed rates .

Purification Protocols : Optimize column chromatography gradients (e.g., hexane/EtOAc step elution) to separate regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.